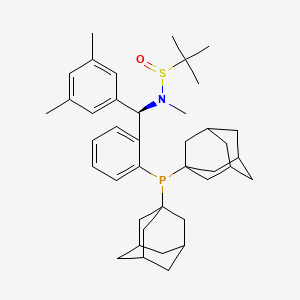
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphanyl, and sulfinamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. The key steps include the formation of the adamantane-phosphanyl intermediate, followed by its reaction with a sulfinamide derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The adamantane and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their reactivity and selectivity in various catalytic processes.
Biology
In biology, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for investigating the binding sites and mechanisms of action of various biomolecules.
Medicine
In medicine, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used as an additive in materials science. Its ability to modify the properties of polymers and other materials makes it useful in the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantane and phosphanyl groups allow it to bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Polynitroaromatic compounds: Used in various chemical reactions and synthesis.
Uniqueness
What sets ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its unique combination of adamantane, phosphanyl, and sulfinamide groups. This combination provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C40H56NOPS |
|---|---|
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H56NOPS/c1-26-11-27(2)13-34(12-26)37(41(6)44(42)38(3,4)5)35-9-7-8-10-36(35)43(39-20-28-14-29(21-39)16-30(15-28)22-39)40-23-31-17-32(24-40)19-33(18-31)25-40/h7-13,28-33,37H,14-25H2,1-6H3/t28?,29?,30?,31?,32?,33?,37-,39?,40?,43?,44?/m1/s1 |
InChI-Schlüssel |
LGMOVRJYYJLHFW-CTNDSJPDSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


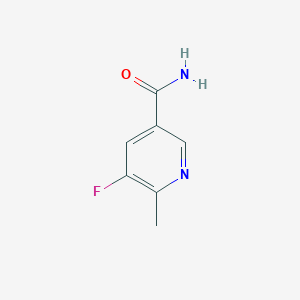
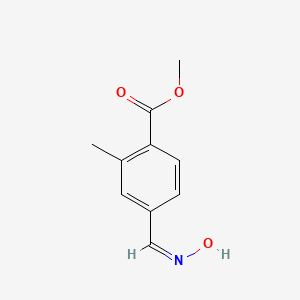
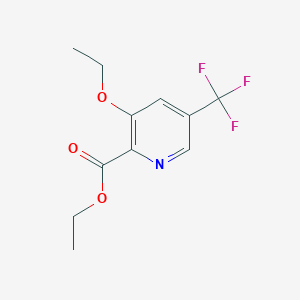
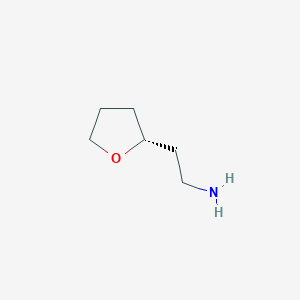
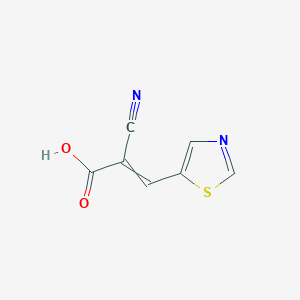
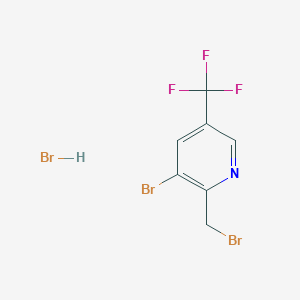
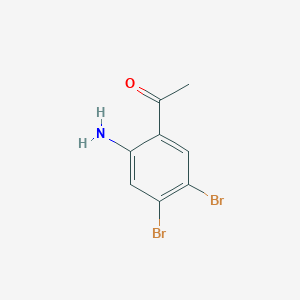
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
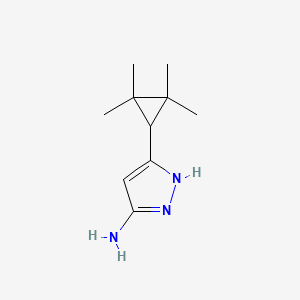
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
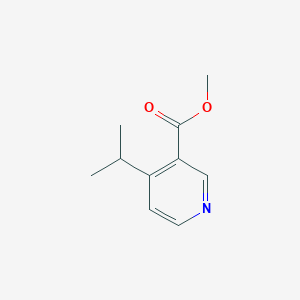
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
